molecular formula C24H32N4OS.C4H4O4 B166733 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate CAS No. 131888-54-5

1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate

Cat. No. B166733
M. Wt: 540.7 g/mol
InChI Key: LBPPBLYOJCIZRW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate, also known as 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate, is a useful research compound. Its molecular formula is C24H32N4OS.C4H4O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Platelet-Activating Factor Antagonism

  • The compound has demonstrated both in vitro and in vivo PAF-antagonistic activities. This was identified through the introduction of functional groups at the benzylic methylene carbon of the compound, leading to potent PAF-antagonistic activity. Specifically, 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]-piperazine fumarate (YM264) was identified as a highly potent PAF antagonist (Nagaoka et al., 1997).

Antimicrobial Activity

  • A series of thiazolidinone derivatives incorporating the structure of the compound were synthesized and tested for antimicrobial activity. This included assessments against a range of bacteria (such as S.aureus, E. coli, P. aeruginosa) and fungi (like A. niger, C. albicans). The structure of the compound plays a critical role in its antimicrobial efficacy (Divyesh Patel et al., 2012).

Anticancer Properties

  • Novel thiazolidinone analogues of the compound exhibited antiproliferative effects on human leukemic cells. These compounds were confirmed to be cytotoxic and capable of inducing cell death, which highlights their potential in cancer treatment research (Kothanahally S. Sharath Kumar et al., 2014).

Synthesis and Structural Studies

  • Extensive research has been conducted into the synthesis of derivatives of this compound, examining the structural features and how they impact its biological activities. This includes studying the crystal structure and exploring different methods of synthesis to enhance its properties for various applications (S. Oezbey et al., 1998).

properties

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPBLYOJCIZRW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate

CAS RN

131888-54-5
Record name YM 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Reactant of Route 2
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Reactant of Route 3
Reactant of Route 3
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Reactant of Route 4
Reactant of Route 4
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Reactant of Route 5
Reactant of Route 5
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
Reactant of Route 6
1-(3-Methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate

Citations

For This Compound
1
Citations
T Yamada, K Tomioka, M Horie, Y Sakurai… - Biochemical and …, 1991 - Elsevier
We investigated the effects of YM264, WEB2086, methylprednisolone and ticlopidine on puromycin-induced nephropathy in the rat. Puromycin produces marked proteinuria, …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.